NAG vs. α-D-Glucose: 53-Fold Superior Inhibitory Potency at the Glycogen Phosphorylase b Catalytic Site
NAG inhibits rabbit muscle glycogen phosphorylase b (GPb) with a Ki of 32 μM, representing a 53-fold improvement in binding affinity over the natural allosteric inhibitor α-D-glucose (Ki = 1.7 mM) when measured under identical kinetic conditions [1]. This direct comparison was established in the seminal crystallographic and kinetic study that defined NAG as the lead compound for the N-acyl-β-D-glucopyranosylamine inhibitor class [1].
| Evidence Dimension | Inhibitory potency (Ki) against rabbit muscle glycogen phosphorylase b |
|---|---|
| Target Compound Data | Ki = 32 μM (NAG) |
| Comparator Or Baseline | Ki = 1,700 μM (α-D-glucose) |
| Quantified Difference | 53-fold lower Ki (greater potency) |
| Conditions | Rabbit muscle GPb; kinetic assay in direction of glycogen synthesis; competitive inhibition with respect to glucose 1-phosphate |
Why This Matters
This 53-fold potency advantage over the endogenous ligand establishes NAG as the essential reference inhibitor for GP enzymology and the benchmark against which all newer glucose-based GP inhibitors must be compared.
- [1] Oikonomakos NG, Kontou M, Zographos SE, Watson KA, Johnson LN, Bichard CJ, Fleet GW, Acharya KR. N-acetyl-beta-D-glucopyranosylamine: a potent T-state inhibitor of glycogen phosphorylase. A comparison with alpha-D-glucose. Protein Sci. 1995 Dec;4(12):2469-77. PMID: 8580837. View Source
